Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-
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Overview
Description
Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- is a complex organic compound with a molecular formula of C25H24N2O7S and a molecular weight of 496.532 g/mol This compound is characterized by its unique structure, which includes a benzenesulfonamide group linked to an anthracene derivative through a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, which is then reacted with a benzenesulfonamide precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols .
Scientific Research Applications
Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with a similar sulfonamide group but lacking the anthracene derivative.
Anthracenesulfonamide: Contains an anthracene moiety but differs in the substitution pattern and functional groups.
Sulfonamide Derivatives: Various derivatives with different substituents on the sulfonamide group.
Uniqueness
Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- is unique due to its specific combination of a benzenesulfonamide group and an anthracene derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
85392-23-0 |
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Molecular Formula |
C25H24N2O6S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)sulfanyl-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24N2O6S2/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 |
InChI Key |
GLYMDZLRMMXZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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